
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl group, a methyl group, and a trichlorophenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-methyl-N-phenylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
N-methyl-N-phenylacetamide: Lacks the trichlorophenoxy group, resulting in different chemical properties and reactivity.
Phenoxyacetic acid derivatives: A broad class of compounds with varying substituents on the phenoxyacetic acid backbone.
Uniqueness
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and contributes to its reactivity in various chemical reactions.
属性
IUPAC Name |
N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-19(10-5-3-2-4-6-10)15(20)9-21-14-8-12(17)11(16)7-13(14)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOASEJDWZLTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
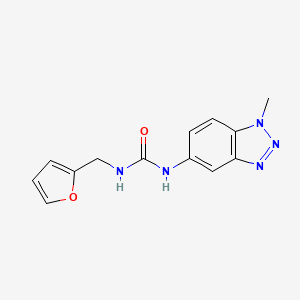
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5833986.png)
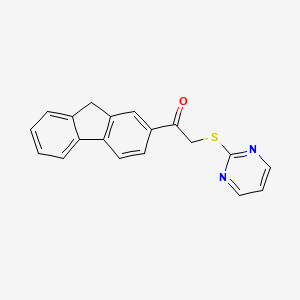
![N-[(4-ethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5834001.png)
![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE](/img/structure/B5834009.png)
![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)
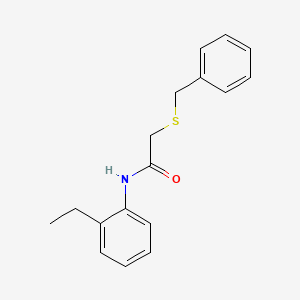
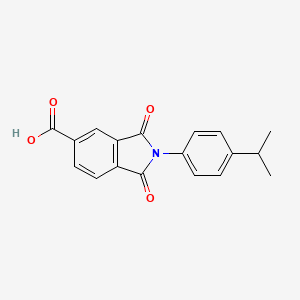
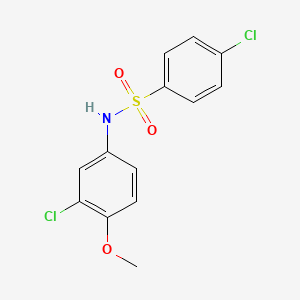
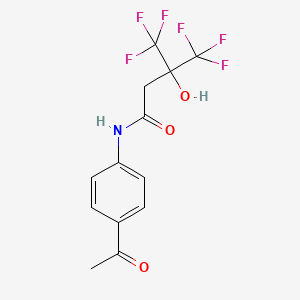
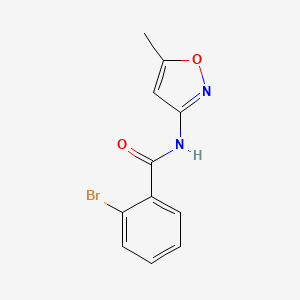
![2-(3,4-dimethylphenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B5834052.png)
![2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B5834060.png)
![(E)-2,3-DICHLORO-4-[(E)-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID](/img/structure/B5834064.png)
